

Synthesis of Rhodium on Carbon (Rh/C) Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

Cat. No.: B8728510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of rhodium on carbon (Rh/C) catalysts. Rhodium on carbon is a versatile and highly efficient heterogeneous catalyst critical in a myriad of applications, particularly in the pharmaceutical and fine chemical industries for hydrogenation, hydroformylation, and other reduction reactions. [1][2][3] This guide offers two distinct, detailed protocols for the synthesis of Rh/C catalysts—incipient wetness impregnation and a colloidal method—to accommodate varying experimental needs and desired catalyst characteristics.

Data Presentation: Comparative Analysis of Synthesis Parameters

The choice of synthesis protocol significantly influences the physicochemical properties and, consequently, the catalytic performance of the resulting Rh/C catalyst. The following table summarizes key quantitative data associated with the synthesis methods described in this document, allowing for a direct comparison of critical parameters.

Parameter	Incipient Wetness Impregnation	Colloidal Method
Rhodium Precursor	Rhodium(III) chloride (RhCl_3) hydrate, Rhodium(III) nitrate ($\text{Rh}(\text{NO}_3)_3$)	Rhodium(III) chloride (RhCl_3) hydrate
Carbon Support	Activated Carbon (high surface area, e.g., $>900 \text{ m}^2/\text{g}$)[4]	Activated Carbon, Carbon Nanotubes (CNTs)
Typical Rhodium Loading	0.5 - 5.0 wt%[5]	1.0 - 5.0 wt%
Typical Rh Nanoparticle Size	1 - 10 nm[6]	2 - 5 nm[7][8]
Key Synthesis Steps	Pore volume determination, impregnation, drying, reduction	Nanoparticle synthesis, support addition, deposition, washing
Reduction Agent	Hydrogen gas (H_2)	Sodium borohydride (NaBH_4) or Ethylene glycol
Advantages	Simple, good for a wide range of loadings, cost-effective	Better control over nanoparticle size and distribution
Disadvantages	Less control over nanoparticle morphology	More complex, potential for impurities from stabilizing agents

Experimental Protocols

Protocol 1: Incipient Wetness Impregnation (IWI)

This method is a widely used technique for preparing supported catalysts, valued for its simplicity and efficiency.[9][10] It involves impregnating the porous carbon support with a solution containing the rhodium precursor, where the volume of the solution is equal to the pore volume of the support.

Materials:

- Rhodium(III) chloride (RhCl_3) hydrate

- Activated carbon (high surface area, microporous)
- Deionized water
- Hydrochloric acid (HCl, optional, to aid dissolution)
- Furnace with temperature control
- Hydrogen gas (H₂) supply

Procedure:

- Support Pre-treatment: Dry the activated carbon support in an oven at 120°C for 4-6 hours to remove any adsorbed moisture.
- Pore Volume Determination: Accurately determine the pore volume of the dried activated carbon. This can be done by adding a known volume of solvent (e.g., water or isopropanol) to a known mass of the support until the pores are completely filled and the surface appears wet.
- Precursor Solution Preparation:
 - Calculate the mass of RhCl₃·xH₂O required to achieve the desired rhodium loading (e.g., 1 wt%).
 - Dissolve the calculated amount of RhCl₃·xH₂O in a volume of deionized water equal to the pre-determined pore volume of the carbon support. A few drops of dilute HCl may be added to ensure complete dissolution.
- Impregnation:
 - Place the dried activated carbon in a suitable vessel (e.g., a round-bottom flask).
 - Slowly add the precursor solution dropwise to the activated carbon while continuously mixing or agitating to ensure uniform distribution.
- Drying: Dry the impregnated material in an oven at 110-120°C for 12-24 hours to evaporate the solvent.

- Reduction:
 - Place the dried, impregnated carbon in a tube furnace.
 - Purge the system with an inert gas (e.g., nitrogen or argon) for 30 minutes.
 - Introduce a flow of hydrogen gas (or a mixture of H₂ in an inert gas, e.g., 5% H₂/N₂).
 - Ramp the temperature to 300-400°C at a rate of 5°C/min and hold for 2-4 hours to reduce the rhodium salt to metallic rhodium.
 - Cool the catalyst to room temperature under an inert gas flow.
- Passivation (Optional but Recommended): To prevent pyrophoricity, the catalyst can be passivated by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature before exposing it to air.

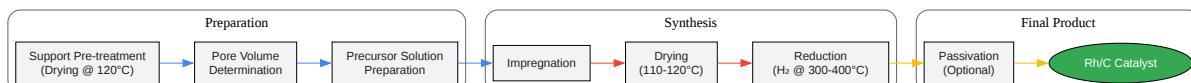
Protocol 2: Colloidal Synthesis Method

This method allows for greater control over the size and distribution of the rhodium nanoparticles before their deposition onto the carbon support.[\[7\]](#)[\[8\]](#)

Materials:

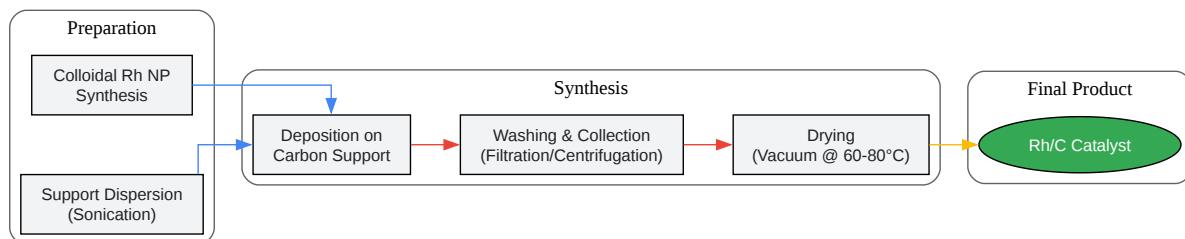
- Rhodium(III) chloride (RhCl₃) hydrate
- Activated carbon or Carbon Nanotubes (CNTs)
- Ethylene glycol (solvent and reducing agent) or Sodium borohydride (NaBH₄, reducing agent)
- Polyvinylpyrrolidone (PVP, stabilizing agent)
- Deionized water
- Ethanol

Procedure:


- Support Preparation: Suspend the desired amount of carbon support in deionized water or ethanol and sonicate for 30 minutes to ensure good dispersion.
- Colloidal Rh Nanoparticle Synthesis:
 - In a separate flask, dissolve $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ and PVP in ethylene glycol. The molar ratio of PVP to rhodium can be varied to control particle size.
 - Heat the solution to 120-160°C under an inert atmosphere with vigorous stirring. The color of the solution will change, indicating the formation of rhodium nanoparticles. Maintain the temperature for 1-2 hours.
 - Alternatively, for a room temperature synthesis, dissolve $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ and a stabilizing agent in water/ethanol. Cool the solution in an ice bath and slowly add a freshly prepared, cold aqueous solution of NaBH_4 while stirring vigorously.
- Deposition:
 - Cool the colloidal rhodium nanoparticle solution to room temperature.
 - Slowly add the carbon support suspension to the colloidal solution under constant stirring.
 - Continue stirring the mixture for 12-24 hours to allow for the adsorption of the rhodium nanoparticles onto the carbon support.
- Washing and Collection:
 - Collect the Rh/C catalyst by filtration or centrifugation.
 - Wash the catalyst repeatedly with deionized water and ethanol to remove any residual reactants and stabilizing agents.
- Drying: Dry the final catalyst under vacuum at 60-80°C for 12 hours.

Catalyst Characterization

To ensure the quality and desired properties of the synthesized Rh/C catalyst, several characterization techniques are recommended:


- X-ray Diffraction (XRD): Used to confirm the crystalline structure of the rhodium nanoparticles. For activated carbon supports, broad diffraction peaks around 24°-26° and 42°-47° are characteristic of the amorphous carbon.[11][12][13] The face-centered cubic (fcc) structure of rhodium will exhibit characteristic diffraction peaks, although these may be broad for very small nanoparticles.
- Transmission Electron Microscopy (TEM): Provides direct visualization of the rhodium nanoparticles on the carbon support, allowing for the determination of their size, morphology, and distribution.[14][15]
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Used to accurately determine the actual rhodium loading on the carbon support.
- Hydrogen Chemisorption: This technique is used to determine the metal dispersion and the active metal surface area. The amount of hydrogen that chemisorbs onto the surface rhodium atoms is measured. H/Rh ratios can vary depending on particle size, with higher ratios often observed for highly dispersed catalysts.[16][17][18]

Visualized Workflows

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Incipient Wetness Impregnation synthesis of Rh/C catalyst.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Colloidal Method synthesis of Rh/C catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. colincarbon.com [colincarbon.com]
- 2. nbinno.com [nbinno.com]
- 3. boyuecarbon.com [boyuecarbon.com]
- 4. rhodium (Rh) Catalyst Activated carbon powder Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis of rhodium/carbon dots nanoparticles and its hydrogenation application - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. Synthesis of colloidal dispersions of rhodium nanoparticles under high temperatures and high pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incipient wetness impregnation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] X-ray Diffraction Patterns of Activated Carbons Prepared under Various Conditions | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Electrochemical Stability of Rhodium–Platinum Core–Shell Nanoparticles: An Identical Location Scanning Transmission Electron Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pure.tue.nl [pure.tue.nl]
- To cite this document: BenchChem. [Synthesis of Rhodium on Carbon (Rh/C) Catalysts: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8728510#rhodium-on-carbon-catalyst-synthesis-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com